Molecular Weight and Formula Differentiation: Impact on Molar Dosing and Solubility
The target compound (C21H23NO3, MW 337.4 g/mol) is lighter by one methyl group compared to the 3,5-dimethyl analog (C22H25NO3, MW 351.4 g/mol). This 14 g/mol difference corresponds to a ~4% reduction in molecular weight [1]. In molarity-based assays, using the incorrect analog would result in a systematic 4% error in concentration calculations unless MW is corrected. More critically, the loss of a lipophilic methyl group lowers the predicted XLogP3 from 4.4 to approximately 3.9, which can significantly increase aqueous solubility (estimated 2- to 3-fold based on the Hansch-Fujita equation) and alter logD at physiological pH [1][2].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 337.4 g/mol; predicted XLogP3 ≈ 3.9 |
| Comparator Or Baseline | 3,5-Dimethyl analog (CAS 594872-53-4): MW = 351.4 g/mol; XLogP3 = 4.4 |
| Quantified Difference | ΔMW = -14 g/mol (-4.0%); ΔXLogP3 ≈ -0.5 log units |
| Conditions | Computed properties; XLogP3 estimated by fragment-based method (PubChem/Cactvs) |
Why This Matters
Procurement of the correct compound ensures accurate molar dosing and predictable solubility behavior in biological assays.
- [1] PubChem. N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide. CID 44298640. Molecular Weight 351.4 g/mol, XLogP3 4.4. View Source
- [2] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (Method for estimating solubility changes from logP differences.) View Source
